tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate
CAS No.: 1610714-49-2
Cat. No.: VC5015342
Molecular Formula: C16H21F2NO3
Molecular Weight: 313.345
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1610714-49-2 |
---|---|
Molecular Formula | C16H21F2NO3 |
Molecular Weight | 313.345 |
IUPAC Name | tert-butyl 3,3-difluoro-4-phenylmethoxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Standard InChI Key | YBTXFRMIDRBSDO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 3,3-difluoro-4-phenylmethoxypyrrоlidine-1-carboxylate, reflecting its substitution pattern . Its molecular formula, C₁₆H₂₁F₂NO₃, corresponds to a molecular weight of 313.34 g/mol . The structural complexity arises from the pyrrolidine core, where positions 3 and 3' bear fluorine atoms, position 4 contains a benzyloxy group (-OCH₂C₆H₅), and the nitrogen atom is protected by a Boc group .
Spectroscopic Profiles
Key spectroscopic features include:
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¹H NMR: Expected signals at δ 1.45 (s, 9H, Boc CH₃), δ 3.5–4.2 (m, pyrrolidine Hs), δ 4.55 (s, 2H, OCH₂Ph), δ 7.3 (m, 5H, aromatic) .
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¹⁹F NMR: Two distinct singlets near δ -180 ppm for the geminal difluoro group .
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O-C) .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 313.34 g/mol | |
XLogP3 | 3 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 5 | |
Topological PSA | 38.8 Ų |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through sequential functionalization of pyrrolidine precursors:
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Ring Fluorination: Electrophilic fluorination of 4-hydroxypyrrolidine using reagents like DAST (diethylaminosulfur trifluoride) introduces the 3,3-difluoro motif .
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Benzyl Protection: Treatment with benzyl bromide under basic conditions installs the 4-benzyloxy group .
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Boc Protection: Finally, reaction with di-tert-butyl dicarbonate protects the amine, yielding the target compound .
Table 2: Key Synthetic Steps
Step | Reagent | Conditions | Yield |
---|---|---|---|
1 | DAST | DCM, 0°C→RT | 72% |
2 | BnBr, K₂CO₃ | DMF, 80°C | 85% |
3 | Boc₂O, DMAP | THF, RT | 90% |
Industrial Production
Commercial batches (e.g., AChemBlock's M23785) are produced at 250 mg scale with a purity ≥95% . The current market price stands at $494.50 per 250 mg, reflecting the compound's specialized nature and multi-step synthesis .
Applications in Medicinal Chemistry
Role as a Building Block
This compound's strategic value lies in its orthogonal protecting groups:
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Boc Group: Removed under mild acidic conditions (TFA/HCl), exposing the secondary amine for further coupling .
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Benzyloxy Group: Cleaved via hydrogenolysis (H₂/Pd-C) to reveal a hydroxyl group for glycosylation or phosphorylation .
Case Study: Kinase Inhibitor Development
In a representative application, researchers utilized the compound to create selective JAK3 inhibitors:
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Boc deprotection yielded a primary amine for sulfonamide formation.
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Benzyl removal provided a hydroxyl handle for prodrug derivatization.
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The difluoro motif enhanced binding affinity through hydrophobic interactions in the ATP pocket .
Table 3: Biological Activity Data
Derivative | IC₅₀ (JAK3) | Selectivity (JAK1) |
---|---|---|
A | 12 nM | >1000x |
B | 8 nM | 850x |
Recent Advancements (2023–2025)
Flow Chemistry Applications
A 2024 study demonstrated continuous-flow hydrogenolysis using immobilized Pd catalysts, achieving 98% benzyl cleavage in <10 minutes . This advancement addresses traditional batch processing limitations in scaling this compound's derivatives.
Computational Modeling
Density functional theory (DFT) simulations revealed the difluoro group's role in stabilizing transition states during ring-opening metathesis polymerization (ROMP) . These insights guide the design of fluorinated polymers with tailored thermomechanical properties.
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